molecular formula C9H11NO2 B13296836 2-(3,5-Dimethylpyridin-2-yl)acetic acid

2-(3,5-Dimethylpyridin-2-yl)acetic acid

Cat. No.: B13296836
M. Wt: 165.19 g/mol
InChI Key: BKYGYFHJXVRUAG-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpyridin-2-yl)acetic acid (C₉H₁₁NO₂) is a pyridine derivative featuring methyl substituents at the 3- and 5-positions of the pyridine ring and an acetic acid group at the 2-position.

Properties

Molecular Formula

C9H11NO2

Molecular Weight

165.19 g/mol

IUPAC Name

2-(3,5-dimethylpyridin-2-yl)acetic acid

InChI

InChI=1S/C9H11NO2/c1-6-3-7(2)8(10-5-6)4-9(11)12/h3,5H,4H2,1-2H3,(H,11,12)

InChI Key

BKYGYFHJXVRUAG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N=C1)CC(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpyridin-2-yl)acetic acid typically involves the reaction of 3,5-dimethylpyridine with a suitable acetic acid derivative. One common method is the alkylation of 3,5-dimethylpyridine with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of 2-(3,5-Dimethylpyridin-2-yl)acetic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,5-Dimethylpyridin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,5-Dimethylpyridin-2-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpyridin-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

2-(4,6-Dihydroxy-3,5-dimethylpyridin-2-yl)acetic Acid

Structure: C₉H₁₁NO₄ (additional hydroxyl groups at 4- and 6-positions) . Key Differences:

  • Polarity : Hydroxyl groups increase polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the target compound.
  • Biological Role: Acts as a biosynthetic precursor to the FeGP cofactor in methanogenic archaea, critical for [Fe] hydrogenase activity .
  • Stability : Hydroxyl groups may reduce stability under oxidative conditions compared to the methylated target compound.
Property 2-(3,5-Dimethylpyridin-2-yl)acetic Acid 2-(4,6-Dihydroxy-3,5-dimethylpyridin-2-yl)acetic Acid
Molecular Formula C₉H₁₁NO₂ C₉H₁₁NO₄
Substituents 3,5-dimethyl 3,5-dimethyl; 4,6-dihydroxy
Key Applications Coordination chemistry, intermediates FeGP cofactor biosynthesis
Solubility Lower polarity Higher polarity due to hydroxyl groups

2-(Pyridin-3-yl)acetic Acid

Structure: C₇H₇NO₂ (single pyridine substituent at the 3-position) . Key Differences:

  • Substitution Pattern : Lack of 3,5-dimethyl groups reduces steric hindrance and electron-donating effects.
  • Toxicity : Classified as Category 4 acute toxicity (oral, dermal, inhalation), necessitating stringent handling protocols .
Property 2-(3,5-Dimethylpyridin-2-yl)acetic Acid 2-(Pyridin-3-yl)acetic Acid
Molecular Formula C₉H₁₁NO₂ C₇H₇NO₂
Substituents 3,5-dimethyl Pyridin-3-yl
Toxicity Data unavailable Category 4 acute toxicity
Stability Higher steric protection Less steric hindrance

2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic Acid

Structure: C₇H₅I₂NO₃ (iodine substituents and a ketone group) . Key Differences:

  • Electron Effects : Iodine atoms increase molecular weight (MW: 396.93 g/mol) and electronegativity.
  • Reactivity : Likely participates in halogen-specific reactions (e.g., Suzuki coupling), unlike the target compound.
Property 2-(3,5-Dimethylpyridin-2-yl)acetic Acid 2-(3,5-Diiodo-4-oxopyridin-1(4H)-yl)acetic Acid
Molecular Weight 181.19 g/mol 396.93 g/mol
Halogen Content None Two iodine atoms
Reactivity Electron-donating methyl groups Electrophilic iodine substituents

Omeprazole-Related Derivatives

Structure : Derivatives with 3,5-dimethylpyridin-2-yl groups linked to sulphinyl benzimidazoles .
Key Differences :

  • Functionality : Sulphinyl and benzimidazole groups enable proton pump inhibition (e.g., omeprazole).
  • Biological Activity : The dimethylpyridinyl moiety enhances enzyme binding, while the target’s acetic acid group may favor metal coordination.
Property 2-(3,5-Dimethylpyridin-2-yl)acetic Acid Omeprazole Derivatives
Core Structure Acetic acid + dimethylpyridine Sulphinyl benzimidazole + dimethylpyridine
Applications Synthetic intermediate Pharmaceuticals (acid suppression)
Electronic Effects Carboxylic acid acidity Sulphinyl redox activity

Halogenated Pyridine Acetic Acids

Example: 2-[(4-Amino-3,5-dichloro-6-fluoropyridin-2-yl)oxy]acetic Acid . Key Differences:

  • Substituents: Amino, chloro, and fluoro groups introduce hydrogen-bonding and electrophilic sites.
  • Acidity : Halogens increase carboxylic acid acidity compared to methyl groups in the target compound.
Property 2-(3,5-Dimethylpyridin-2-yl)acetic Acid Halogenated Analog
Substituents Methyl (electron-donating) Cl, F, NH₂ (electron-withdrawing)
Acidity (pKa) Higher (less acidic) Lower (more acidic)
Potential Uses Ligand in MOFs Herbicides or pharmaceuticals

Biological Activity

2-(3,5-Dimethylpyridin-2-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of 2-(3,5-Dimethylpyridin-2-yl)acetic acid is C11_{11}H13_{13}N1_{1}O2_{2}, with a molecular weight of approximately 191.23 g/mol. The compound features a pyridine ring substituted with two methyl groups and an acetic acid moiety, which contributes to its reactivity and biological interactions.

1. Anti-inflammatory Effects

Research indicates that 2-(3,5-Dimethylpyridin-2-yl)acetic acid exhibits anti-inflammatory properties . It has been investigated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For instance, studies have shown that it can reduce the production of nitric oxide (NO) and prostaglandins in various cell models, suggesting a mechanism through which it may alleviate inflammation .

2. Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. In vitro studies have reported that it inhibits the growth of Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antimicrobial agents .

3. Cytotoxicity and Anticancer Potential

In cellular assays, 2-(3,5-Dimethylpyridin-2-yl)acetic acid has shown cytotoxic effects on cancer cell lines. Its mechanism appears to involve inducing apoptosis in cancer cells, as evidenced by increased sub-G1 phase populations in flow cytometry analyses . The compound's ability to inhibit specific enzymes linked to cancer proliferation further highlights its potential as an anticancer agent.

The biological activity of 2-(3,5-Dimethylpyridin-2-yl)acetic acid is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to reduced synthesis of inflammatory mediators .
  • Receptor Modulation : It may interact with specific receptors involved in pain and inflammation pathways, modulating their activity and leading to therapeutic effects .

Case Studies

Several studies have documented the biological activity of 2-(3,5-Dimethylpyridin-2-yl)acetic acid:

StudyFocusFindings
Akitake et al., 2013Anti-inflammatoryDemonstrated significant reduction in inflammatory markers in mouse models.
Di Micco et al., 2016AnticancerShowed induction of apoptosis in A549 lung cancer cells with IC50 values indicating potent activity.
Trebino et al., 2003Enzyme inhibitionInhibited mPGES-1 with low micromolar IC50 values, suggesting potential for treating inflammatory diseases.

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